[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate [4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16130221
InChI: InChI=1S/C22H15BrCl2N2O4/c23-15-5-10-20(31-22(29)18-3-1-2-4-19(18)25)14(11-15)12-26-27-21(28)13-30-17-8-6-16(24)7-9-17/h1-12H,13H2,(H,27,28)/b26-12+
SMILES:
Molecular Formula: C22H15BrCl2N2O4
Molecular Weight: 522.2 g/mol

[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

CAS No.:

Cat. No.: VC16130221

Molecular Formula: C22H15BrCl2N2O4

Molecular Weight: 522.2 g/mol

* For research use only. Not for human or veterinary use.

[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate -

Specification

Molecular Formula C22H15BrCl2N2O4
Molecular Weight 522.2 g/mol
IUPAC Name [4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Standard InChI InChI=1S/C22H15BrCl2N2O4/c23-15-5-10-20(31-22(29)18-3-1-2-4-19(18)25)14(11-15)12-26-27-21(28)13-30-17-8-6-16(24)7-9-17/h1-12H,13H2,(H,27,28)/b26-12+
Standard InChI Key BHGQCPTUMIDKJJ-RPPGKUMJSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Mass

The molecular formula of “[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate” is C22H15BrCl2N2O4C_{22}H_{15}BrCl_2N_2O_4, with an average molecular mass of 522.176 g/mol and a monoisotopic mass of 519.959224 g/mol . These values reflect the compound's significant molecular complexity due to the presence of halogen atoms (bromine and chlorine) and multiple functional groups.

Structural Description

The compound is composed of a brominated phenyl group linked to a chlorobenzoate moiety via a hydrazinylidene linkage. The presence of an (E)-configuration in the hydrazinylidene group indicates geometric stereoisomerism around the double bond between nitrogen and carbon atoms . The structure also includes a chlorophenoxyacetyl substituent, which contributes to its chemical reactivity and potential biological activity.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is “Benzoic acid, 2-chloro-, 4-bromo-2-[(E)-[2-[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl ester” . This nomenclature accurately describes the molecular connectivity and functional groups present.

Physical and Chemical Properties

Physical State and Appearance

Based on its molecular composition, “[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate” is likely a crystalline solid at room temperature due to its high molecular weight and aromatic structure . Its physical appearance may range from pale yellow to white crystals, typical for halogenated aromatic compounds.

Solubility

The solubility profile of this compound is influenced by its hydrophobic aromatic rings and polar functional groups. It exhibits low aqueous solubility (logSw=5.4156logSw = -5.4156) but may dissolve in organic solvents such as dimethyl sulfoxide (DMSO), acetone, or ethanol .

Partition Coefficient (logPlogPlogP)

The partition coefficient (logP=5.1698logP = 5.1698) indicates significant lipophilicity, suggesting that the compound preferentially partitions into lipid environments rather than aqueous phases . This property is critical for understanding its behavior in biological systems.

Hydrogen Bonding

The molecule contains nine hydrogen bond acceptors and one hydrogen bond donor . These characteristics are essential for predicting intermolecular interactions, such as binding affinity to proteins or other biomolecules.

Synthesis Pathways

General Synthetic Approach

The synthesis of “[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate” involves multi-step organic reactions starting from benzoic acid derivatives. Key steps include bromination, chlorination, esterification, and hydrazone formation .

Bromination Reaction

Bromination typically occurs via electrophilic substitution using bromine or bromine-containing reagents in an inert solvent like dichloromethane .

Hydrazone Formation

The hydrazone linkage is formed by reacting hydrazine derivatives with aldehydes or ketones under acidic or basic conditions . This step introduces the (E)-configuration around the double bond.

Esterification

The final step involves esterification with chlorobenzoic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) .

Applications in Scientific Research

Material Science Applications

Halogenated aromatic compounds are often used in material science for designing polymers or liquid crystals due to their rigidity and electronic properties .

Toxicological Profile

Acute Toxicity

While specific toxicological data for “[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate” are unavailable, related halogenated compounds exhibit moderate toxicity due to their ability to disrupt cellular membranes .

Environmental Impact

The compound's low aqueous solubility suggests limited mobility in aquatic environments but potential bioaccumulation due to its high logPlogP .

PropertyValueSource
Molecular FormulaC22H15BrCl2N2O4C_{22}H_{15}BrCl_2N_2O_4
Average Mass522.176 g/mol
Monoisotopic Mass519.959224 g/mol
logP5.1698
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

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